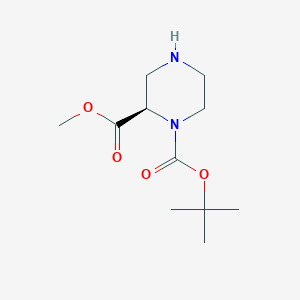

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXKHIPPSTYCKO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426587 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252990-05-9 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 252990-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperazine scaffold, combined with the versatile Boc protecting group and a reactive methyl ester, makes it a valuable building block for the synthesis of complex biologically active molecules.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, enabling precise control over reaction conditions, purification, and formulation. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this important synthetic intermediate, supported by experimental protocols and data interpretation.

I. Core Physicochemical Properties

A foundational understanding of the basic physical constants of this compound is essential for its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 252990-05-9 | [3] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [3] |

| Molecular Weight | 244.29 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or oily substance | [3][4] |

| Melting Point | 62-65 °C | American Elements |

| Boiling Point | 321.3 ± 37.0 °C (Predicted) | [3] |

| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [3] |

The physical state of this compound at ambient temperature can be ambiguous. While often described as a liquid or oil, the reported melting point of 62-65 °C suggests that it can exist as a low-melting solid. This characteristic is crucial for handling and storage considerations, as temperature fluctuations can induce phase changes.

II. Chirality and Optical Activity

The presence of a stereocenter at the C2 position of the piperazine ring confers chirality to the molecule. The "(R)" designation specifies the absolute configuration at this center. A key physical property arising from this chirality is its optical activity, the ability to rotate the plane of polarized light.

While a specific experimental value for the optical rotation of this compound is not widely reported in readily available literature, the optical rotation of a closely related compound, (R)-1-Boc-2-benzyl-piperazine, has been documented as [α]D²⁰ = +28 ± 2º (c=1 in CHCl₃).[5] It is important to note that the sign and magnitude of optical rotation are highly dependent on the specific substituents and the conditions of measurement (solvent, concentration, temperature, and wavelength). Therefore, experimental determination for the title compound is essential for its unambiguous characterization.

III. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic data for this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.[1]

-

~4.43 ppm (m, 1H): This multiplet corresponds to the proton at the chiral center (C2-H).

-

~3.67 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl ester (-OCH₃) protons.

-

~2.50-3.65 ppm (m, 6H): A complex series of multiplets arising from the protons on the piperazine ring (CH₂ groups).

-

~2.10 ppm (bs, 1H): A broad singlet corresponding to the N-H proton of the piperazine ring.

-

~1.40 ppm (s, 9H): A prominent singlet integrating to nine protons, indicative of the tert-butyl group (-C(CH₃)₃) of the Boc protecting group.[4]

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected chemical shifts include:

-

~170-175 ppm: Carbonyl carbon of the methyl ester (C=O).

-

~155 ppm: Carbonyl carbon of the Boc group (N-C=O).

-

~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

~50-60 ppm: Carbon of the chiral center (C2) and the methyl ester (-OCH₃).

-

~40-50 ppm: Carbons of the piperazine ring (CH₂ groups).

-

~28 ppm: Carbons of the methyl groups of the tert-butyl group (-C(CH₃)₃).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation.

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

-

~3320 cm⁻¹: N-H stretching vibration of the secondary amine in the piperazine ring.[6]

-

~2970 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations of the alkyl groups (piperazine ring, Boc group, and methyl ester).

-

~1740 cm⁻¹: C=O stretching vibration of the methyl ester.[7]

-

~1690 cm⁻¹: C=O stretching vibration of the urethane carbonyl in the Boc protecting group.[6]

-

~1240 cm⁻¹ and ~1160 cm⁻¹: C-O stretching vibrations associated with the ester and the Boc group.[7]

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 244. However, in many ionization techniques, the protonated molecule [M+H]⁺ is observed at m/z = 245 .[4] Common fragmentation patterns would involve the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu).

IV. Solubility Profile

The solubility of a compound is a critical physical property that dictates its utility in various solvent systems for reactions and purification. While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment based on its structure can be made.

The presence of the large, nonpolar Boc group and the overall alkyl character suggests good solubility in a range of common organic solvents.

-

High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.

-

Moderate Solubility: Methanol, Ethanol.

-

Low to Insoluble: Hexane, Water.

The N-H group and the carbonyl oxygens can participate in hydrogen bonding, which may contribute to some solubility in polar protic solvents. However, the dominant nonpolar character of the molecule will likely limit its solubility in highly polar solvents like water.

V. Experimental Protocols

The following section outlines standardized experimental procedures for the determination of the key physical properties discussed.

A. Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point range is T₁ - T₂.

B. Optical Rotation Measurement

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a standardized value calculated from the observed rotation.

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a known mass (m) of the compound.

-

Dissolve the compound in a specific volume (V) of a suitable solvent (e.g., chloroform) in a volumetric flask to obtain a known concentration (c = m/V).

-

Fill the polarimeter cell with the solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters.

C. Spectroscopic Analysis

1. NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

2. FT-IR Spectroscopy:

-

For a liquid or oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples with minimal sample preparation.

-

Obtain the spectrum and identify the characteristic absorption bands.

3. Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

-

Acquire the mass spectrum and identify the molecular ion peak and key fragment ions.

VI. Conclusion

The physical properties of this compound are integral to its successful application in synthetic organic chemistry. This guide has provided a detailed overview of its key physicochemical and spectroscopic characteristics, along with standardized protocols for their determination. A comprehensive understanding of these properties allows researchers to optimize reaction conditions, ensure the purity of their materials, and ultimately accelerate the drug discovery and development process.

VII. Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound.

VIII. References

-

How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used?. (URL not available)

-

tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. ([Link])

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. ([Link])

-

(PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate - ResearchGate. ([Link])

-

Tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate - SpectraBase. ([Link])

-

FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram - ResearchGate. ([Link])

-

Table of Characteristic IR Absorptions. (URL not available)

-

tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem. ([Link])

-

Interpreting Infrared Spectra - Specac Ltd. ([Link])

-

N- BOC Piperazine - Intersperse Industries. ([Link])

-

4-N-Boc-piperazine-2-carboxylic acid methyl ester-hcl, 95%+ Purity, C11H21ClN2O4, 5 grams - CP Lab Safety. ([Link])

Sources

- 1. Buy this compound | 252990-05-9 [smolecule.com]

- 2. Buy (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 796096-64-5 [smolecule.com]

- 3. 252990-05-9 CAS MSDS ((R)-N-Boc-piperazine-2-carboxylic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

synthesis pathway of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

An In-Depth Technical Guide to the Synthesis of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of FDA-approved drugs.[1] Its prevalence is due to the two nitrogen atoms which can be functionalized to modulate physicochemical properties such as solubility and basicity, and to interact with biological targets. The introduction of chirality into the piperazine ring, particularly at the C-2 position, opens up three-dimensional chemical space, allowing for more specific and potent interactions with chiral biological macromolecules.[1]

This compound is a key chiral building block, valued for its orthogonally protected nitrogens and a readily modifiable ester group.[2][3] The tert-butoxycarbonyl (Boc) group at the N-1 position and the methyl ester at the C-2 carboxylate allow for sequential and selective chemical transformations, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents, including those targeting the central nervous system.[4][5] This guide provides an in-depth exploration of a robust and widely applicable synthetic pathway to this important molecule, starting from a readily available chiral precursor.

Primary Synthetic Pathway: A Chiral Pool Approach from (R)-Alanine

A reliable and scalable method for the synthesis of enantiomerically pure 2-substituted piperazines begins with natural or unnatural α-amino acids.[1][6] This "chiral pool" strategy leverages the inherent stereochemistry of the starting material to construct the chiral piperazine core. The following pathway details the synthesis starting from (R)-alanine.

Logical Workflow of the Chiral Pool Synthesis

Below is a DOT language script that generates a diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow from (R)-alanine to the target compound.

Part 1: Synthesis of the Key 1,2-Diamine Precursor

The initial phase of the synthesis focuses on converting the starting amino acid into a differentially protected 1,2-diamine, which is the essential precursor for the subsequent cyclization step.

Step 1: Masamune Condensation to form a β-Ketoester

The synthesis commences by converting N-Boc protected (R)-alanine into a β-ketoester. This transformation is efficiently achieved using a Masamune condensation.[1] This reaction involves activating the carboxylic acid of the amino acid, often with a reagent like carbonyldiimidazole (CDI), followed by reaction with the magnesium salt of a mono-ester of malonic acid.

Experimental Protocol:

-

To a solution of N-Boc-(R)-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF), add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

In a separate flask, prepare a solution of potassium mono-methyl malonate (1.5 eq) and magnesium chloride (1.5 eq) in anhydrous THF and stir for 3 hours.

-

Add the activated N-Boc-(R)-alanine solution to the magnesium salt suspension and stir overnight at room temperature.

-

Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield the desired β-ketoester.

Step 2: Reductive Amination

The resulting β-ketoester undergoes reductive amination to introduce the second nitrogen atom, forming the 1,2-diamine. This reaction typically produces a mixture of diastereomers, which can be carried through to a later step before separation.[1]

Experimental Protocol:

-

Dissolve the β-ketoester (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the reaction at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and dichloromethane (DCM).

-

Dry the organic layer over sodium sulfate and concentrate to yield the crude 1,2-diamine as a diastereomeric mixture.

Step 3: Orthogonal Protection

To differentiate the two newly introduced amino groups for the subsequent cyclization, the primary amine is selectively protected. A common choice for this is the 2-nitrobenzenesulfonyl (nosyl) group, which is stable under the conditions required for Boc-deprotection but can be removed under specific conditions.[1]

Experimental Protocol:

-

Dissolve the crude 1,2-diamine (1.0 eq) in DCM.

-

Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

-

Add 2-nitrobenzenesulfonyl chloride (2-NsCl) (1.2 eq) portion-wise.

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution.

-

Dry the organic layer and purify by column chromatography to obtain the N-nosyl protected diamine.

Part 2: Piperazine Ring Construction and Final Derivatization

With the key diamine precursor in hand, the next phase involves the formation of the piperazine ring and subsequent functional group manipulations to arrive at the final product.

Step 4: Aza-Michael Annulation for Ring Formation

The piperazine ring is constructed via an aza-Michael addition. The nosyl-protected amine is reacted with an in-situ generated vinyl diphenyl sulfonium salt, which serves as a two-carbon electrophile, to form the six-membered ring.[6]

Experimental Protocol:

-

To a solution of the N-nosyl protected diamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add 2-bromoethyl-diphenylsulfonium triflate (1.2 eq) and stir the mixture at 60 °C for 16 hours.

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

The crude product is then taken to the next step without further purification.

Step 5: Deprotection and Cyclization

The Boc group is removed under acidic conditions, and the resulting free amine undergoes intramolecular cyclization to yield the nosyl-protected piperazine. The nosyl group is then removed to give the N-Boc piperazine.

Experimental Protocol:

-

Dissolve the crude product from the previous step in DCM.

-

Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

-

Concentrate the mixture, then dissolve the residue in methanol and add potassium carbonate to neutralize.

-

To remove the nosyl group, add thiophenol (3.0 eq) and potassium carbonate (3.0 eq) and stir overnight.

-

Filter the reaction mixture and concentrate. Purify by column chromatography to separate the diastereomers and obtain the desired (R)-N-Boc-piperazine.

Step 6: Esterification

The final step is the esterification of the carboxylic acid. A mild and effective method for this transformation is the use of trimethylsilyldiazomethane.[7]

Experimental Protocol:

-

Dissolve (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) in a mixture of methanol and DCM.[7]

-

Cool the solution to 0 °C and add trimethylsilyldiazomethane (2.0 M solution in hexanes, 1.5 eq) dropwise.[7]

-

Allow the reaction to warm to room temperature and stir for 16 hours.[7]

-

Remove the solvent under reduced pressure.[7]

-

Purify the crude product by silica gel column chromatography to yield this compound as an oil.[7]

Alternative Synthetic Strategy: Asymmetric Hydrogenation

A more convergent and modern approach to chiral piperazines involves the asymmetric hydrogenation of pyrazine derivatives.[8] This method can offer high enantioselectivity and is potentially more efficient for large-scale synthesis.[9]

Conceptual Pathway of Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation route to the target compound.

This strategy involves the direct hydrogenation of a prochiral pyrazine substrate using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine ligands).[8][9] The resulting chiral piperazine ester can then be selectively protected at the N-1 position with a Boc group. While conceptually simpler, this method requires specialized catalysts and careful optimization of reaction conditions (pressure, temperature, solvent) to achieve high enantiomeric excess.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Typical Yield | Reference |

| 1 | N-Boc-(R)-alanine | CDI, Potassium mono-methyl malonate | 70-85% | [1] |

| 2 | β-Ketoester | NH₄OAc, NaBH₃CN | 80-90% (crude) | [1] |

| 3 | 1,2-Diamine | 2-NsCl, Et₃N | 75-85% | [1] |

| 4-5 | N-Nosyl Protected Diamine | 2-bromoethyl-diphenylsulfonium triflate, TFA, Thiophenol | 40-50% over 2 steps | [1][6] |

| 6 | (R)-1-N-Boc-piperazine-2-carboxylic acid | (CH₃)₃SiCHN₂ | ~48% | [7] |

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the advancement of medicinal chemistry programs. The chiral pool approach, while multi-step, is robust, reliable, and builds upon well-understood organic chemistry principles. For larger-scale industrial applications, the development of efficient asymmetric catalytic methods, such as the hydrogenation of pyrazines, holds significant promise for reducing step count and improving overall process efficiency.[8][9] The choice of synthetic route will ultimately depend on factors such as scale, cost, and available expertise, but the methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals.

References

-

Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[8] Source: Organic Letters - ACS Publications. URL: [Link]

-

Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[10][11] Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

-

Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.[6] Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

-

Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[1] Source: PubMed Central (PMC). URL: [Link]

-

Title: Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.[9] Source: Google Patents. URL:

-

Title: Common methods for the selective asymmetric preparation of substituted piperazines.[12] Source: NIH. URL: [Link]

-

Title: Process for preparing 2-piperazine carboxylic acid derivatives.[13][14] Source: Google Patents. URL:

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 4. Buy this compound | 252990-05-9 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Page loading... [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 14. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

chemical structure and stereochemistry of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

An In-depth Technical Guide to (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Executive Summary

This compound is a chiral heterocyclic compound that has emerged as a cornerstone in modern medicinal chemistry. Its unique structural architecture, featuring a piperazine core with orthogonal protecting groups and a defined stereocenter, renders it an exceptionally versatile building block for the synthesis of complex, high-value pharmaceutical agents. The piperazine moiety is a recognized "privileged scaffold," frequently found in molecules targeting the central nervous system (CNS) and other biological systems.[1][2] This guide provides an in-depth analysis of the compound's chemical structure, stereochemistry, a validated synthesis protocol with mechanistic insights, and its critical applications in drug discovery, tailored for researchers and drug development professionals.

The Strategic Importance in Drug Discovery

The piperazine ring is a ubiquitous structural motif in a vast array of marketed drugs, valued for its favorable pharmacokinetic properties, including its potential to cross the blood-brain barrier.[2] The strategic functionalization of this core is paramount for modulating biological activity. This compound (CAS No: 252990-05-9) represents a sophisticated intermediate where key reactive sites are selectively masked or presented.[3] The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a stable, yet readily cleavable, protecting group, while the methyl ester at the C2 position provides a handle for further elaboration, typically through amide bond formation.[1][4] The absolute stereochemistry at the C2 position is critical, as the biological activity of chiral molecules is often confined to a single enantiomer.[2] This compound thus provides a direct route to enantiomerically pure targets, streamlining complex synthetic campaigns.

Molecular Architecture and Stereochemical Profile

Core Chemical Structure

The fundamental structure consists of a six-membered piperazine ring. The nitrogen at position 1 is protected by a bulky tert-butoxycarbonyl (Boc) group, and the carbon at position 2 bears a methyl carboxylate group. The second nitrogen at position 4 remains a free secondary amine, providing a nucleophilic site for subsequent chemical modification.

Caption: Chemical structure of this compound.

The (R)-Stereocenter: A Gateway to Enantioselective Synthesis

The absolute configuration at the C2 carbon is designated as (R) according to Cahn-Ingold-Prelog priority rules. This defined stereochemistry is the most critical feature of the molecule, as it allows for the construction of enantiomerically pure final products. Biological systems are inherently chiral, and often only one enantiomer of a drug molecule will exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] Utilizing a chiral building block like this one obviates the need for costly and often low-yielding chiral resolution steps later in the synthesis.

Conformational Considerations

The piperazine ring typically adopts a chair conformation to minimize steric strain. The large N-Boc group is sterically demanding and will preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. This preference can influence the reactivity of the other positions on the ring, providing a degree of conformational locking that can be exploited in stereoselective downstream reactions.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is most efficiently achieved by the esterification of its carboxylic acid precursor. The following protocol is based on established methods and includes in-process controls for a self-validating workflow.[5][6]

Synthesis Workflow

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL three-neck flask, add (R)-N-Boc-2-piperazinecarboxylic acid (5 g, 21.7 mmol). Dissolve the starting material in a solvent mixture of methanol (100 mL) and dichloromethane (115 mL). Stir the mixture at room temperature for 10 minutes until a clear solution is obtained.[5][6]

-

Expert Insight: The use of a DCM/MeOH co-solvent system ensures the solubility of both the polar starting material and the less polar diazomethane reagent. Methanol also serves as the methyl source for the esterification.

-

-

Esterification: Slowly add trimethylsilyldiazomethane (TMSCHN2, 14 mL of a 2.0 M solution in hexanes, 28 mmol) dropwise to the stirred solution.[5][6]

-

Causality: TMSCHN2 is the reagent of choice for this transformation due to its high efficiency and exceptionally mild reaction conditions. It avoids the use of strong acids (e.g., Fischer esterification) which could inadvertently cleave the acid-labile Boc protecting group. It is also a safer alternative to the highly explosive diazomethane.

-

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 16 hours.[5][6] Progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/methanol eluent. The disappearance of the polar carboxylic acid spot at the baseline and the appearance of a higher Rf product spot indicates reaction completion.

-

Work-up: Concentrate the reaction mixture under reduced pressure at a temperature not exceeding 35-40°C to obtain the crude product as an oily substance.[5]

-

Purification: Purify the crude oil by silica gel column chromatography.

-

Self-Validation: First, elute the column with pure ethyl acetate to remove non-polar impurities. Subsequently, switch the eluent to a solution of 5% methanol containing 7N ammonia in ethyl acetate to elute the desired product.[5][6] The basic ammonia in the eluent is critical to prevent the amine product from streaking on the acidic silica gel, ensuring a clean separation and high purity.

-

-

Product Isolation: Combine the product-containing fractions (identified by TLC) and concentrate under reduced pressure to afford the pure this compound as an oil (Expected yield: ~2.55 g, 48%).[5]

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed by analytical data.

| Property | Value | Source |

| CAS Number | 252990-05-9 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1][3] |

| Molecular Weight | 244.29 g/mol | [1] |

| Appearance | Oily substance / Viscous liquid | [3][5] |

| ¹H NMR (DMSO-d₆) | δ 1.40 (s, 9H), 2.10 (bs, 1H), 2.52 (m, 1H), 2.72 (dd, 1H), 2.82 (d, 1H), 2.97 (m, 1H), 3.29 (d, 1H), 3.61 (d, 1H), 3.67 (s, 3H), 4.43 (m, 1H) | [5][6] |

| Mass Spectrum (MH⁺) | m/z 245 | [5][6] |

Applications in Medicinal Chemistry

The utility of this compound lies in its role as a bifunctional scaffold. The unprotected N4 amine is a potent nucleophile, readily participating in reactions such as palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or reductive amination to introduce aryl or heteroaryl substituents. The methyl ester can then be further modified.

Case Study: Synthesis of a Pyridinyl-Piperazine Intermediate

A common application is the coupling of the piperazine with heteroaryl halides, a key step in the synthesis of various kinase inhibitors and CNS-active agents.[2][5]

Caption: Application as a building block in a Palladium-catalyzed cross-coupling reaction.[5]

In a typical procedure, the piperazine is coupled with an aryl or heteroaryl halide, such as 2-bromo-5-trifluoromethyl-pyridine, using a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) and a suitable ligand and base.[5] This reaction specifically functionalizes the N4 position, leaving the Boc-protected N1 and the C2 ester untouched for subsequent transformations. This orthogonal reactivity is the hallmark of a well-designed synthetic building block.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic tool for the efficient and stereocontrolled synthesis of complex pharmaceutical candidates. Its carefully designed structure, featuring a chiral center and orthogonal protecting groups, allows for sequential and selective functionalization. The validated synthesis protocol provided herein, grounded in an understanding of the underlying chemical principles, ensures reliable access to this high-purity building block. For drug development professionals, mastery of the properties and reactivity of this compound is a key enabler for accelerating discovery timelines and constructing novel molecular architectures with therapeutic potential.

References

-

Qiyan. (n.d.). 1,4-Bis-Boc-piperazine-2-carboxylic acid. Available at: [Link]

-

American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate | CAS 252990-05-9. Available at: [Link]

-

PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]

-

PubChem. (n.d.). (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid. Available at: [Link]

- Google Patents. (n.d.). EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.

-

Lookchem. (n.d.). Cas 117744-75-9,1-methyl-2,5-bis(trimethylaminomethyl)pyrrole diiodide. Available at: [Link]

-

The Good Scents Company. (n.d.). tetrahydrodimethyl naphthyl propan-1-one, 74499-60-8. Available at: [Link]

-

PubChem. (n.d.). US10174016, Example 119. Available at: [Link]

Sources

- 1. Buy this compound | 252990-05-9 [smolecule.com]

- 2. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 3. CAS 252990-05-9: (R)-N-Boc-piperazine-2-carboxylic acid me… [cymitquimica.com]

- 4. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (R)-N-Boc-piperazine-2-carboxylic acid methyl ester | 252990-05-9 [chemicalbook.com]

A Comprehensive Technical Guide to (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester: Synthesis, Characterization, and Application

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The definitive Chemical Abstracts Service (CAS) number for this compound is 252990-05-9 .[1][2][3] This document details its chemical and physical properties, provides validated protocols for its synthesis and purification, outlines comprehensive methods for its analytical characterization, and discusses its applications, particularly in the synthesis of complex bioactive molecules. The guide is structured to provide not only procedural steps but also the underlying scientific principles, ensuring that researchers can confidently utilize this versatile intermediate in their drug discovery programs.

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs targeting a wide array of biological targets.[1][4][5] Introducing chirality into the piperazine core, as seen in this compound, offers a powerful strategy to enhance biological activity, selectivity, and pharmacokinetic properties.[6][7] The (R)-configuration at the 2-position provides a defined three-dimensional vector for interaction with chiral biological macromolecules like enzymes and receptors.

The tert-butyloxycarbonyl (Boc) protecting group at the N1 position and the methyl ester at the C2 carboxylate are crucial for its utility as a synthetic intermediate.[1][8] The Boc group provides robust protection under a variety of reaction conditions yet can be cleanly removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations.[1] The methyl ester serves as a versatile handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse libraries of compounds.[1] This guide will serve as a comprehensive resource for the effective use of this valuable synthetic building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is fundamental for its effective use and characterization.

Core Properties

| Property | Value | Source |

| CAS Number | 252990-05-9 | [1][2][3] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1][3] |

| Molecular Weight | 244.29 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid/oil | [3][8] |

| Storage | 2-8°C, protect from light | [3] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

| Technique | Key Features and Expected Values |

| ¹H NMR | The proton NMR spectrum provides a clear signature for the molecule. The nine protons of the Boc group typically appear as a sharp singlet around δ 1.45 ppm. The methyl ester protons present as a singlet at approximately δ 3.75 ppm. The protons on the piperazine ring will appear as a series of multiplets in the δ 2.5-4.5 ppm range, with their specific shifts and coupling patterns reflecting the ring conformation and the stereochemistry at C2.[1][9] |

| ¹³C NMR | The carbon spectrum is equally informative, showing characteristic peaks for the carbonyls of the Boc group and the ester, the quaternary carbon of the Boc group, the methoxy carbon, and the distinct carbons of the piperazine ring. |

| Mass Spec. | Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z 245. |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The most common route involves the esterification of the corresponding carboxylic acid.

Synthesis Workflow

The following diagram illustrates the standard synthetic pathway.

Caption: Synthetic workflow for the esterification of the Boc-protected piperazine carboxylic acid.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating through in-process checks and final analytical confirmation.

Materials:

-

(2R)-1-N-Boc-piperazine-2-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve (2R)-1-N-Boc-piperazine-2-carboxylic acid (1 equivalent) in anhydrous methanol (approx. 10-20 mL per gram of starting material).[9]

-

Esterification: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C. Causality Note: The slow addition of SOCl₂ is crucial to control the exothermic reaction and prevent side product formation. SOCl₂ reacts with methanol to form methyl sulfite and HCl in situ, which catalyzes the esterification.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

-

Neutralization: Dissolve the resulting residue in dichloromethane. Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until effervescence ceases. Trustworthiness Check: Ensure the aqueous layer is basic (pH > 8) using pH paper. This step is critical to remove all acidic components before extraction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Drying and Filtration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, typically as an oil.[9]

-

Purification: Purify the crude oil by silica gel column chromatography.[9] A gradient elution starting with 10% ethyl acetate in hexanes and gradually increasing to 50% is typically effective. Collect fractions and analyze by TLC. Combine the pure fractions and concentrate to yield the final product as a clear, viscous oil.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Quality Control Workflow

Caption: A comprehensive workflow for the analytical characterization of the final compound.

Methodologies

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for purity assessment. A reversed-phase C18 column with a gradient of water and acetonitrile (both typically containing 0.1% formic acid) is standard. The UV detector will quantify purity, while the mass spectrometer confirms the mass of the desired product (m/z 245 [M+H]⁺).[10]

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): To ensure enantiomeric purity, analysis on a chiral stationary phase is mandatory. This technique can separate the (R) and (S) enantiomers, confirming that the desired (R)-enantiomer is present and quantifying any of the undesired (S)-enantiomer.

-

Nuclear Magnetic Resonance (NMR): As detailed in Section 2.2, ¹H and ¹³C NMR are used to confirm the chemical structure and rule out the presence of impurities.

Applications in Drug Discovery and Development

This compound is a versatile building block used in the synthesis of a wide range of pharmaceutical candidates.[1] Its bifunctional nature—a nucleophilic secondary amine (after Boc deprotection) and an electrophilic ester—allows for diverse synthetic manipulations.

Key Applications Include:

-

Scaffold Decoration: Following Boc deprotection, the secondary amine can be functionalized via reductive amination, acylation, or arylation to explore structure-activity relationships (SAR).

-

Peptide Synthesis: The carboxylic acid (after ester hydrolysis) or the amine can be incorporated into peptide chains to create peptidomimetics with constrained conformations.[8]

-

CNS-Active Agents: The piperazine scaffold is a common feature in drugs targeting central nervous system (CNS) disorders. This chiral intermediate is used in the synthesis of novel agents for conditions like depression and psychosis.[1][11]

-

Antimicrobial and Anticancer Agents: The structural and electronic properties of piperazine derivatives make them effective components in the design of new antimicrobial and anticancer drugs.[4][5]

Conclusion

This compound (CAS: 252990-05-9) is a high-value intermediate for pharmaceutical research and development. Its well-defined stereochemistry and orthogonal protecting groups provide a reliable and versatile platform for the synthesis of complex molecular architectures. The protocols and analytical methods detailed in this guide offer a robust framework for its synthesis, characterization, and implementation in drug discovery workflows, enabling scientists to accelerate the development of novel therapeutics.

References

- This compound | 252990-05-9. Smolecule.

- How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used?. Google AI Search.

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences. [Link]

-

Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate. MySkinRecipes. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]

Sources

- 1. Buy this compound | 252990-05-9 [smolecule.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 252990-05-9 CAS MSDS ((R)-N-Boc-piperazine-2-carboxylic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. CAS 252990-05-9: (R)-N-Boc-piperazine-2-carboxylic acid me… [cymitquimica.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate [myskinrecipes.com]

A Technical Guide to the Molecular Weight and Characterization of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Intended for: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, medicinal chemistry, and quality control.

Section 1: Core Physicochemical Identity

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a chiral heterocyclic compound extensively used as a building block in organic synthesis, particularly in the development of novel therapeutics.[1] The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active molecules due to its favorable pharmacokinetic properties.[2][3][4] The precise molecular weight and structure are foundational to its application, ensuring stoichiometric accuracy in reactions and correct identification of resulting products.

The defining physicochemical properties are summarized below. These values are critical for analytical characterization, reaction planning, and quality control.[1][5][6][7]

| Property | Value | Source |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate | [1][5] |

| CAS Number | 252990-05-9 | [1][5][6] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1][5][6][7] |

| Average Molecular Weight | 244.29 g/mol | [1][5][6][7] |

| Monoisotopic Mass | 244.142307 Da | Calculated |

| Appearance | Colorless to light yellow liquid or low-melting solid | [7] |

The structure features a piperazine ring with stereochemistry fixed in the (R)-configuration at the C2 position. One nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is functionalized as a methyl ester. This orthogonal protection scheme allows for selective chemical manipulation at the unprotected secondary amine (N4) without disturbing the rest of the molecule.[1][8]

Caption: Molecular structure of this compound.

Section 2: The Imperative of Accurate Mass Determination

In drug discovery and development, confirming the molecular weight of a synthetic building block is a non-negotiable quality control step. It serves as the primary verification of chemical identity. An incorrect molecular weight indicates either a structural misassignment, the presence of impurities, or unexpected salt forms, any of which can derail a multi-step synthesis, compromise biological data, and lead to significant resource loss. Accurate mass determination, typically via mass spectrometry, provides the confidence needed to proceed with subsequent synthetic transformations.

Section 3: A Self-Validating System for Identity and Purity Confirmation

A robust analytical workflow does not rely on a single technique. Instead, it integrates orthogonal methods to create a self-validating system where each result corroborates the others. For a chiral building block like this, the workflow must confirm not only the molecular weight but also the structural integrity and purity.

Caption: Integrated analytical workflow for compound validation.

Mass Spectrometry (MS) Protocol for Molecular Weight Verification

Mass spectrometry is the definitive technique for determining molecular weight. Electrospray Ionization (ESI) is the preferred method for this class of compound due to its soft ionization nature.

Experimental Protocol:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source.

-

Analysis Mode: Operate in positive ion mode. The secondary amine and ester functionalities readily accept a proton.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

-

Interpretation: The primary ion expected is the protonated molecule [M+H]⁺. Other potential adducts include [M+Na]⁺ and [M+K]⁺. The Boc group is known to be labile and can fragment, especially with harsher ionization conditions or in-source fragmentation, leading to a characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9][10][11] The presence of the correct molecular ion peak is the primary confirmation.[1]

| Ion Species | Theoretical Monoisotopic Mass (Da) | Expected m/z |

| [M] | 244.1423 | - |

| [M+H]⁺ | 245.1496 | 245.15 |

| [M+Na]⁺ | 267.1315 | 267.13 |

| [M-C₄H₈+H]⁺ (Loss of isobutylene) | 189.0870 | 189.09 |

Note: The lability of the Boc group can sometimes make the molecular ion peak less intense than fragment ions.[1] Using soft ionization settings is crucial.[12]

NMR Spectroscopy for Structural Elucidation

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the atomic connectivity, validating the structure that corresponds to that mass. For this compound, both ¹H and ¹³C NMR are required.

Key ¹H NMR Signatures (in CDCl₃):

-

Boc Group: A sharp singlet at ~1.46 ppm, integrating to 9 protons.[13]

-

Methyl Ester: A sharp singlet at ~3.7 ppm, integrating to 3 protons.

-

Piperazine Ring Protons: A complex series of multiplets between ~2.7 and 4.5 ppm, showing distinct signals due to the chiral center and conformational restrictions.

-

NH Proton: A broad singlet, often exchangeable with D₂O.

The complexity in the piperazine region arises from restricted rotation around the N-Boc amide bond and chair-chair interconversion of the ring, providing a unique fingerprint for the molecule.[1]

HPLC/UPLC for Purity Assessment

Chromatographic methods are essential for determining the purity of the compound. Impurities will affect reaction yields and can introduce confounding variables in biological assays.

Experimental Protocol:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is standard.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV detection at 210-220 nm (for the carbamate and ester chromophores) coupled with a mass spectrometer (LC-MS).

-

Analysis: The primary peak should correspond to the target compound's retention time and mass. Purity is calculated based on the relative area of the main peak versus any impurity peaks.

This LC-MS approach is powerful because it simultaneously provides purity data and mass confirmation for the main peak and any impurities.[11][14]

Section 4: Significance in Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, found in drugs targeting a wide range of diseases.[2][15] Its ability to engage in hydrogen bonding and its favorable ADME (absorption, distribution, metabolism, and excretion) properties make it a valuable scaffold.[16] The introduction of a chiral center, as in this molecule, allows for three-dimensional exploration of binding pockets in biological targets like enzymes and receptors, which is critical for developing potent and selective drugs.[17][18][19] The Boc-protected, esterified form of (R)-piperazine-2-carboxylic acid is a versatile starting material, enabling chemists to build molecular complexity through reactions at the free amine, ultimately leading to novel drug candidates.[1][20]

References

-

Ingenta Connect. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]

-

ResearchGate. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate | CAS 252990-05-9. Available at: [Link]

-

Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Available at: [Link]

-

ResearchGate. (2022). Piperazine: the molecule of diverse pharmacological importance. Available at: [Link]

-

PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Available at: [Link]

-

Bentham Science. (2017). Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Available at: [Link]

-

Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available at: [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

-

National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Available at: [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

-

PubChem. (n.d.). Methyl Piperazine-2-carboxylate. Available at: [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

-

Thieme. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

Sources

- 1. Buy this compound | 252990-05-9 [smolecule.com]

- 2. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. americanelements.com [americanelements.com]

- 6. This compound - [sigmaaldrich.com]

- 7. 252990-05-9 CAS MSDS ((R)-N-Boc-piperazine-2-carboxylic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 20. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Piperazine Synthesis: The Indispensable Role of the Boc Protecting Group

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its ability to enhance critical properties like aqueous solubility and oral bioavailability.[1][2] However, the symmetrical nature of piperazine, with its two reactive secondary amines, presents a significant synthetic challenge: achieving selective mono-functionalization while preventing the formation of undesired 1,4-disubstituted byproducts.[1][3]

This guide, written from the perspective of a Senior Application Scientist, delves into the core strategy that has become the gold standard for overcoming this hurdle: the use of the tert-butyloxycarbonyl (Boc) protecting group. We will explore the causality behind its widespread adoption, detail field-proven protocols for its application, and provide a framework for troubleshooting common challenges.

The Strategic Advantage of the Boc Group

The choice of a protecting group is dictated by its stability under a range of reaction conditions and the ease of its selective removal. The Boc group excels in this regard, making it a cornerstone of modern synthetic chemistry.[4] Its primary advantages are:

-

Robust Stability: The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenation), allowing for a wide variety of chemical transformations to be performed on the unprotected nitrogen of the piperazine ring without premature cleavage.[4][5]

-

Facile, Orthogonal Removal: It is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][6] This acid lability is orthogonal to many other common protecting groups, like the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, enabling complex, multi-step syntheses with differential protection.[4][5][7]

This strategic combination of stability and selective removal is the foundation of its utility in piperazine chemistry.

Caption: General strategy for monosubstituted piperazine synthesis.[1]

Synthesis of the Key Intermediate: Mono-Boc-Piperazine

The primary challenge in preparing tert-butyl 1-piperazinecarboxylate (N-Boc-piperazine) is achieving selective mono-protection due to the similar reactivity of the two nitrogen atoms.[8] Several methods have been developed, with the choice for industrial applications depending on factors like cost, yield, and scalability.[6]

| Parameter | Route 1: Direct Protection of Piperazine | Route 2: From Diethanolamine |

| Starting Material | Piperazine | Diethanolamine |

| Key Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Thionyl chloride, Boc₂O, Ammonia |

| Selectivity Control | In-situ salt formation (e.g., with acetic acid) to deactivate one nitrogen.[6][9] | Stepwise synthesis avoids symmetry issues. |

| Typical Yield | Moderate to Good | High (>93%).[10][11] |

| Purity | Can contain di-Boc byproduct, requiring careful purification.[6][9] | High purity achievable.[12] |

| Scalability & Cost | Higher raw material cost (anhydrous piperazine).[9][10] | Uses inexpensive, readily available raw materials; suitable for industrial scale.[6][12] |

The protection reaction proceeds via nucleophilic attack of the piperazine nitrogen on an electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O) reagent. The resulting unstable intermediate collapses, eliminating carbon dioxide and tert-butoxide, to form the stable carbamate.[13]

Caption: Simplified mechanism of Boc protection of a piperazine nitrogen.[8]

This method leverages the in-situ formation of a piperazine salt to deactivate one nitrogen atom, favoring mono-protection.[6][8]

-

Salt Formation: Dissolve piperazine (1.0 equiv.) in a suitable solvent such as methanol or acetic acid in a reaction vessel.[6] Cool the solution to 0°C.

-

Acid Addition (Optional but Recommended): To enhance selectivity, an acid like acetic acid or trifluoroacetic acid (1.0 equiv.) can be added to form the piperazine mono-salt.[6][8] Stir for 15-30 minutes at 0°C.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in the same solvent to the cooled mixture.[6][8]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: Remove the solvent under reduced pressure. The crude product, a mixture of mono- and di-Boc-piperazine, can then be purified by column chromatography or distillation to isolate the desired mono-protected product.[6][14]

Selective Functionalization of N-Boc-Piperazine

With one nitrogen atom masked, the free secondary amine of N-Boc-piperazine serves as a versatile nucleophile for a wide range of C-N bond-forming reactions.[1][8]

-

N-Alkylation: A robust method for introducing alkyl groups by reacting N-Boc-piperazine with an alkyl halide in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the acid generated.[1][15]

-

Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form N-alkyl derivatives. This is a milder alternative to direct alkylation.[15][16]

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-arylpiperazines, a common motif in drug candidates.[6][9][17]

-

N-Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

This protocol describes a standard procedure for introducing an alkyl substituent onto the piperazine core.

-

Setup: Dissolve N-Boc-piperazine (1.0 equiv.) and a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

-

Reagent Addition: Add the alkyl halide (R-X, 1.0-1.2 equiv.) to the mixture at room temperature.[1]

-

Reaction: Stir the mixture, potentially with gentle heating (e.g., 60-80°C), until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., dichloromethane - DCM) and water.[1]

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure N-alkyl-N'-Boc-piperazine.[15]

Caption: Experimental workflow for the N-alkylation of N-Boc-piperazine.[15]

The Final Step: Boc Group Deprotection

The facile removal of the Boc group under acidic conditions is its defining feature. The choice of acid and solvent depends on the substrate's sensitivity to other functional groups.[18]

The reaction is initiated by protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the carbamate C-O bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine and carbon dioxide.

Two methods are overwhelmingly prevalent in the literature and practice.

Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) This is a highly effective and common method.[18]

-

Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM).

-

Reagent Addition: Add a solution of 25-50% TFA in DCM to the substrate solution at room temperature.[19] If the substrate is sensitive to alkylation by the released tert-butyl cation, a scavenger (e.g., triisopropylsilane - TIS) should be added.[19]

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Work-up: Remove the DCM and excess TFA under reduced pressure. To obtain the free base, dissolve the resulting TFA salt residue in water and carefully add a base (e.g., saturated aqueous NaHCO₃) until the pH is basic.[18] Extract the product with an organic solvent, dry, and concentrate.

Protocol 2: Deprotection with HCl in Dioxane This method is an excellent alternative to TFA and directly yields the hydrochloride salt, which often precipitates and can be easily isolated.[18][19]

-

Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[19]

-

Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).[19]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours, often indicated by the formation of a precipitate (the HCl salt).[18][19]

-

Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[19]

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Product Yield / Incomplete Reaction | Insufficient acid; Short reaction time; Product loss during work-up. | Increase acid concentration (e.g., up to 50% TFA).[19] Increase reaction time and monitor progress. Gently warm the reaction (e.g., to 40°C) with caution.[19] Ensure complete basification and extraction during work-up.[19] |

| Side Product Formation (t-butylation) | The liberated t-butyl cation is captured by a nucleophilic site on the substrate. | Add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture to trap the t-butyl cation.[19] |

| Degradation of Other Functional Groups | Other acid-labile groups (e.g., esters, acetals) are present. | Use milder deprotection conditions (lower acid concentration, lower temperature). Consider an alternative protecting group strategy if degradation is severe.[18] |

Conclusion

N-Boc-piperazine is an indispensable tool in the modern chemist's arsenal.[2] Its strategic use provides a robust and reliable pathway for the synthesis of monosubstituted piperazines, which are critical components of many therapeutic agents.[1] The Boc group's unique combination of stability and facile, orthogonal removal allows for precise and selective molecular construction. By understanding the principles behind its application, from the synthesis of the mono-protected intermediate to its selective functionalization and final deprotection, researchers can effectively leverage this powerful strategy to accelerate the discovery and development of the next generation of innovative therapeutics.[2][20]

References

- Troubleshooting N-Boc-piperazine deprotection side reactions. (2025). BenchChem.

- Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applic

- Technical Support Center: N-Boc Deprotection of Piperazine Deriv

- Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. (2025). BenchChem.

- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025). Various.

- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. (2025). BenchChem.

- 1-BOC-Piperazine synthesis. (n.d.). ChemicalBook.

- The synthesis method of 1-BOC-Piperazine. (2024). ChemicalBook.

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2020). Organic & Biomolecular Chemistry (RSC Publishing).

- A Comparative Guide to N-Boc-piperazine and Fmoc-piperazine in Synthetic Applic

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.

- 1-Boc-Piperazine: A Versatile Intermedi

- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. (2025). BenchChem.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.

- BOC protecting groups have become a crucial tool in accelerating the development of innov

- Protecting Groups for Amines: Carbam

- Advantages of using a Boc protecting group over other amine protecting groups. (2025). BenchChem.

- Synthesis method of N-Boc piperazine. (2020).

- Boc Protection Mechanism (Boc2O + Base). (n.d.). Common Organic Chemistry.

- Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (2025). BenchChem.

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 13. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 14. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

The Decisive Role of the (R)-Enantiomer: A Guide to Stereoselective Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract